- A Self-Assembled Cage with Endohedral Acid Groups both Catalyzes Substitution Reactions and Controls Their Molecularity, Chemistry - A European Journal, 2019, 25(43), 10232-10238
Cas no 968-39-8 ((Ethoxydiphenylmethyl)benzene)
(Ethoxydiphenylmethyl)benzene structure
Product Name:(Ethoxydiphenylmethyl)benzene
Numéro CAS:968-39-8
Le MF:C21H20O
Mégawatts:288.382905960083
CID:1002061
Update Time:2023-11-22
(Ethoxydiphenylmethyl)benzene Propriétés chimiques et physiques
Nom et identifiant
-
- 1,1'',1''''-(ethoxymethanetriyl)tribenzene
- (Ethoxydiphenylmethyl)benzene
- [ethoxy(diphenyl)methyl]benzene
- ETHYLTRITYLETHER
- 1,1′,1′′-(Ethoxymethylidyne)tris[benzene] (ACI)
- Ether, ethyl trityl (6CI, 7CI, 8CI)
- (Ethoxy-diphenylmethyl)benzene
- Ethoxytriphenylmethane
- Ethyl triphenylmethyl ether
- Ethyl trityl ether
- NSC 163320
- Trityl ethyl ether
-
- Piscine à noyau: 1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3
- La clé Inchi: HEXJOZGCQASJOM-UHFFFAOYSA-N
- Sourire: O(C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)CC
(Ethoxydiphenylmethyl)benzene PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | E892990-500mg |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 500mg |
$75.00 | 2023-05-18 | ||
| TRC | E892990-1g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 1g |
$ 105.00 | 2022-06-05 | ||
| TRC | E892990-5g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 5g |
$557.00 | 2023-05-18 | ||
| TRC | E892990-10g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 10g |
$ 800.00 | 2023-09-07 | ||
| TRC | E892990-1000mg |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 1g |
$133.00 | 2023-05-18 |
(Ethoxydiphenylmethyl)benzene Méthode de production
Méthode de production 1
Méthode de production 2
Méthode de production 3
Conditions de réaction
Référence
- Single-electron-transfer-initiated thermal reactions of arylmethyl halides. Part 15. The reaction of triphenylmethyl bromide with potassium O-ethyl dithiocarbonate (Potassium xanthate) in benzene and cumene. A note of caution on the application of the radical trap dicyclohexylphosphine as a probe for electron-transfer-initiated reactions of triphenylmethyl halides, Journal of the Chemical Society, 1990, (1990), 2009-15
Méthode de production 4
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol , Dichloromethane ; 1 h, rt
Référence
- Trityl Isocyanide as a Mechanistic Probe in Multicomponent Chemistry: Walking the Line between Ugi- and Strecker-type Reactions, Chemistry - A European Journal, 2016, 22(23), 7837-7842
Méthode de production 5
Conditions de réaction
1.1 Solvents: 1,2-Dichloroethane
Référence
- Regioselective N- or O-tritylation of 2(1H)-pyridone - (triphenylmethyl)pyridones as tritylation agents, Chemische Berichte, 1983, 116(9), 3011-26
Méthode de production 6
Conditions de réaction
1.1 Catalysts: Trimethylsilyl triflate
Référence
- Trimethysilyl triflate in organic synthesis. Part 11, Tetrahedron, 1981, 37(23), 3899-910
Méthode de production 7
Conditions de réaction
Référence
- Novel synthesis of some mixed arylmethylalkyl ethers, Canadian Journal of Chemistry, 1966, 44(19), 2337-9
Méthode de production 8
Conditions de réaction
1.1 Reagents: Oxygen Solvents: tert-Butylbenzene
1.2 Reagents: Sodium ethoxide
1.2 Reagents: Sodium ethoxide
Référence
- Single electron transfer initiated thermal reactions of arylmethyl halides. Part 14. The reaction of triphenylmethyl halides with tributylphosphine and tributylamine in apolar solvents, Journal of the Chemical Society, 1989, (1989), 1513-20
Méthode de production 9
Méthode de production 10
Méthode de production 11
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; rt; rt → 78 °C; 30 min, 78 °C
Référence
- Microwave assisted transformation of compounds capable of internal reorientation, Proceedings of the International Electronic Conference on Synthetic Organic Chemistry, 2007, (2007),
Méthode de production 12
Conditions de réaction
1.1 Solvents: Ethanol ; 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Tetrazoles: XLIV. Synthesis and chemical properties of 5-substituted 2-triphenylmethyltetrazoles, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(9), 1360-1369
Méthode de production 13
Méthode de production 14
Méthode de production 15
Méthode de production 16
Conditions de réaction
1.1 Catalysts: Trimethylsilyl triflate
Référence
- Trialkylsilyl triflates in organic synthesis. Part 10. A facile procedure for O-tritylation, Tetrahedron Letters, 1981, 22(22), 2107-8
Méthode de production 17
Conditions de réaction
Référence
- Triaryl methane derivatives as antiproliferative agents, Bioorganic & Medicinal Chemistry Letters, 2004, 14(2), 347-350
Méthode de production 18
Méthode de production 19
Conditions de réaction
Référence
- A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides, and acids, Tetrahedron, 1979, 35(18), 2169-73
Méthode de production 20
Conditions de réaction
Référence
- Interaction of tetraalkoxysilanes with stable carbonium ions, Izvestiya Akademii Nauk SSSR, 1972, (1972), 678-80
(Ethoxydiphenylmethyl)benzene Raw materials
- (chlorodiphenylmethyl)benzene
- Triphenyl methanol
- Silane, trimethyl(triphenylmethoxy)-
- 5-Phenyl-2-trityltetrazole
- N,1-diphenylmethanimine
- 4(1H)-Pyridinone, 1-(triphenylmethyl)-
- Carbonodithioic acid, O-ethyl S-(triphenylmethyl) ester
- Methyl Triphenylmethyl Ether
- Benzene,1,1',1''-(isocyanomethylidyne)tris-
(Ethoxydiphenylmethyl)benzene Preparation Products
(Ethoxydiphenylmethyl)benzene Littérature connexe
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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